molecular formula C5H8ClN3O2 B3092482 Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride CAS No. 1228351-41-4

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride

Cat. No. B3092482
CAS RN: 1228351-41-4
M. Wt: 177.59
InChI Key: WKSUKIUHZDWQCZ-UHFFFAOYSA-N
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Description

“Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1254966-70-5 . It has a molecular weight of 177.59 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C5H7N3O2.ClH/c1-10-5(9)3-2-4(6)8-7-3;/h2H,1H3,(H3,6,7,8);1H . This indicates that the compound consists of a pyrazole ring with a methyl group attached to the nitrogen atom and a carboxylate group attached to the carbon atom.


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is stored at temperatures between 28 C .

Scientific Research Applications

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, this compound has been used to study the interactions between drugs and their target molecules. In organic synthesis, it has been used as a reagent in the synthesis of a variety of compounds. In biochemistry, it has been used to study the mechanism of action of enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride in laboratory experiments include its availability, low cost, and ease of synthesis. However, there are also some limitations, such as the fact that it is a relatively new compound and its mechanism of action is not fully understood. In addition, it is important to note that it can be toxic if used in high concentrations.

Future Directions

There are a number of potential future directions for the use of Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride in scientific research. One potential application is in the development of new drugs, as this compound has been found to have an inhibitory effect on a number of enzymes. Another potential application is in the development of new organic synthesis methods, as this compound could be used as a reagent in the synthesis of a variety of compounds. Finally, this compound could be used in the study of the biochemical and physiological effects of other compounds, as its mechanism of action is not fully understood.

Safety and Hazards

The safety information available for “Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” indicates that it has the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3-amino-1H-pyrazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c1-10-5(9)3-2-4(6)8-7-3;/h2H,1H3,(H3,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSUKIUHZDWQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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